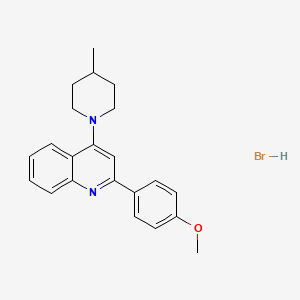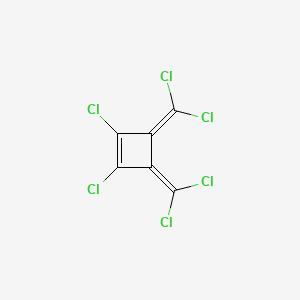
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. The compound consists of a cyclohexyloxy group attached to a dodecanaminium bromide backbone, with trimethyl groups providing additional stability and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. Common reagents used in this synthesis include cyclohexanol, dodecyl bromide, and trimethylamine. The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the compound can hydrolyze to form cyclohexanol and dodecylamine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, sodium chloride, or sodium acetate are used under mild conditions (room temperature to 50°C).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include cyclohexyloxy derivatives with different anions.
Oxidation: Products include cyclohexyloxy ketones or aldehydes.
Reduction: Products include cyclohexyloxy amines.
Scientific Research Applications
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of surfactants on cell membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. It forms micelles in solution, which can encapsulate hydrophobic molecules and enhance their solubility. The molecular targets include cell membranes and proteins, where the compound can disrupt lipid bilayers and alter protein conformation.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): Similar structure but lacks the cyclohexyloxy group.
Benzalkonium Chloride: A quaternary ammonium compound used as a disinfectant and preservative.
Uniqueness
1-(Cyclohexyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is unique due to the presence of the cyclohexyloxy group, which provides additional hydrophobic interactions and enhances its surfactant properties. This makes it more effective in certain applications compared to other quaternary ammonium compounds.
Properties
CAS No. |
10558-33-5 |
|---|---|
Molecular Formula |
C21H42BrNO2 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(1-cyclohexyloxy-1-oxododecan-2-yl)-trimethylazanium;bromide |
InChI |
InChI=1S/C21H42NO2.BrH/c1-5-6-7-8-9-10-11-15-18-20(22(2,3)4)21(23)24-19-16-13-12-14-17-19;/h19-20H,5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
AMZCEBBOPJKRKH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OC1CCCCC1)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


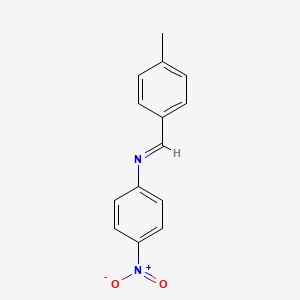
![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)

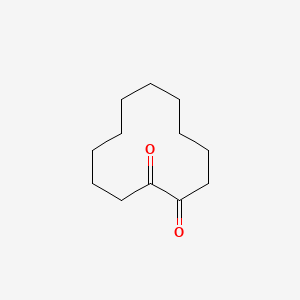
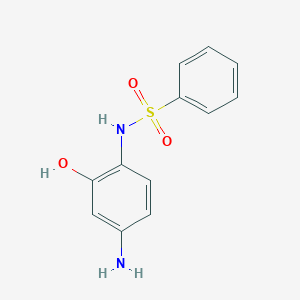
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)


